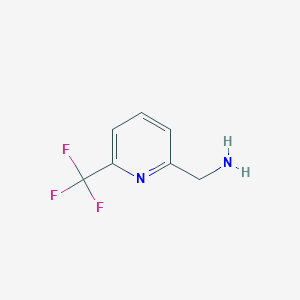

(6-(Trifluoromethyl)pyridin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-(Trifluoromethyl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 916304-19-3 . It has a molecular weight of 176.14 . The IUPAC name for this compound is [6-(trifluoromethyl)-2-pyridinyl]methanamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H,4,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a compound that can exist in various physical forms such as liquid, semi-solid, solid, or lump . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Photophysical Behavior Studies

The compound has been synthesized and characterized by various methods such as MS, EA, and NMR. The photophysical behaviors of this compound were explored using UV-Vis absorption and fluorescence spectrometry. The compound demonstrated interesting fluorescence properties when interacting with different ions such as HBF_4, zinc acetate, and Cu 2+, indicating potential applications in sensory materials and devices (Li Ping-hua).

Analytical Applications

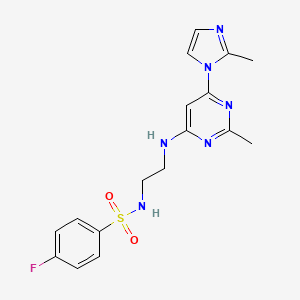

Detection and Discrimination of Anions

A tri-(2-picolyl) amine functionalized triarylborane compound was synthesized, which includes a derivative of (6-(Trifluoromethyl)pyridin-2-yl)methanamine. The synthesized compound, referred to as PB2, exhibited the ability to detect and discriminate between CN- and F- anions in aqueous solutions with high sensitivity. This detection is facilitated through the synergy of a boron atom and metal ion gripped by TPA, displaying different fluorogenic responses. The compound showed potential applications in environmental monitoring and chemical analysis (Zhang et al., 2019).

Bioactive and Medicinal Applications

Anticonvulsant Agents

Several Schiff bases of 3-aminomethyl pyridine, including derivatives of this compound, were synthesized and screened for anticonvulsant activity. Some compounds in this series demonstrated significant seizure protection and exhibited better activity compared to certain clinically used drugs, indicating potential applications in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).

Photophysical and Electrochemical Studies

Photocytotoxic Iron(III) Complexes

Iron(III) complexes were synthesized using derivatives of this compound. These complexes displayed significant photocytotoxicity in red light, indicating potential applications in photodynamic therapy and cellular imaging. They were found to interact with DNA and generate reactive oxygen species, leading to apoptosis in various cell lines (Basu et al., 2014).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJHGZMTASXPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916304-19-3 |

Source

|

| Record name | [6-(trifluoromethyl)pyridin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2359391.png)

![2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol](/img/structure/B2359393.png)

![9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2359394.png)

![N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2359395.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B2359397.png)

![(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2359409.png)

![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)